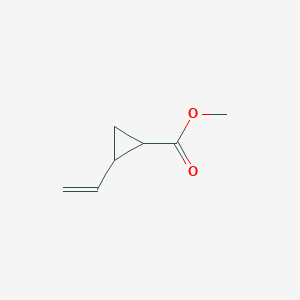
Methyl 2-ethenylcyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-ethenylcyclopropane-1-carboxylate, also known as MECC, is a chemical compound that is widely used in scientific research for its unique properties. MECC is a cyclopropane derivative that is commonly used as a building block in the synthesis of various organic compounds.
Mécanisme D'action
Methyl 2-ethenylcyclopropane-1-carboxylate is a cyclopropane derivative that can undergo various chemical reactions. It can undergo ring-opening reactions to form open-chain compounds, or it can undergo cycloaddition reactions to form cyclic compounds. Methyl 2-ethenylcyclopropane-1-carboxylate can also undergo oxidation reactions to form carboxylic acids or reduction reactions to form alcohols. The mechanism of action of Methyl 2-ethenylcyclopropane-1-carboxylate depends on the specific reaction it undergoes.
Effets Biochimiques Et Physiologiques
Methyl 2-ethenylcyclopropane-1-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases. Methyl 2-ethenylcyclopropane-1-carboxylate has also been shown to have antitumor activity, which may make it useful in the development of cancer treatments. In addition, Methyl 2-ethenylcyclopropane-1-carboxylate has been shown to have antibacterial and antifungal properties, which may make it useful in the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-ethenylcyclopropane-1-carboxylate has several advantages for lab experiments. It is a stable compound that is easy to handle and store. It is also readily available and relatively inexpensive. However, Methyl 2-ethenylcyclopropane-1-carboxylate has some limitations for lab experiments. It is a reactive compound that can undergo various chemical reactions, which may make it difficult to control the reaction conditions. In addition, Methyl 2-ethenylcyclopropane-1-carboxylate may have toxic effects on cells and tissues, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of Methyl 2-ethenylcyclopropane-1-carboxylate in scientific research. One direction is the development of new synthetic methods for Methyl 2-ethenylcyclopropane-1-carboxylate that are more efficient and environmentally friendly. Another direction is the exploration of the biological activities of Methyl 2-ethenylcyclopropane-1-carboxylate and its derivatives, which may lead to the development of new drugs and therapies. Finally, the use of Methyl 2-ethenylcyclopropane-1-carboxylate as a building block in the synthesis of new materials with unique properties is another promising direction for future research.
Méthodes De Synthèse
Methyl 2-ethenylcyclopropane-1-carboxylate can be synthesized using various methods, including the Wittig reaction, the Michael addition reaction, and the Diels-Alder reaction. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene. The Michael addition reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. The Diels-Alder reaction involves the reaction of a diene with a dienophile to form a cyclohexene ring. The most common method for synthesizing Methyl 2-ethenylcyclopropane-1-carboxylate is the Diels-Alder reaction, which involves the reaction of ethylene and cyclopropane-1,1-dicarboxylic acid.
Applications De Recherche Scientifique
Methyl 2-ethenylcyclopropane-1-carboxylate has a wide range of applications in scientific research. It is commonly used as a building block in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and materials science. Methyl 2-ethenylcyclopropane-1-carboxylate has also been used as a ligand in the synthesis of metal complexes for catalytic reactions. In addition, Methyl 2-ethenylcyclopropane-1-carboxylate has been used as a substrate in enzyme-catalyzed reactions for the synthesis of chiral compounds.
Propriétés
IUPAC Name |
methyl 2-ethenylcyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-3-5-4-6(5)7(8)9-2/h3,5-6H,1,4H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKRQZZKLVNECO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-ethenylcyclopropane-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

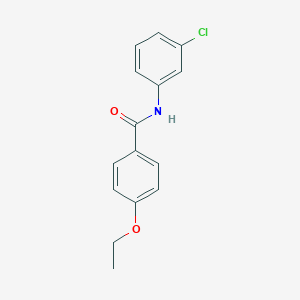
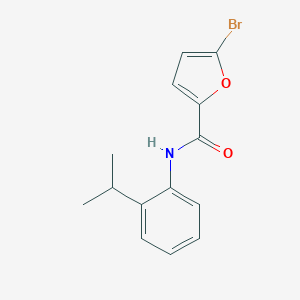
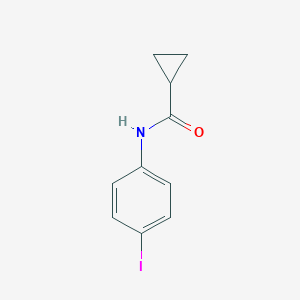
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanol](/img/structure/B186093.png)
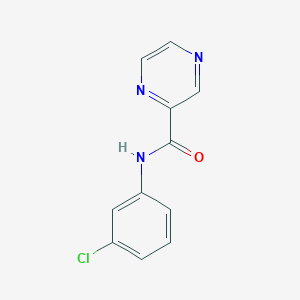
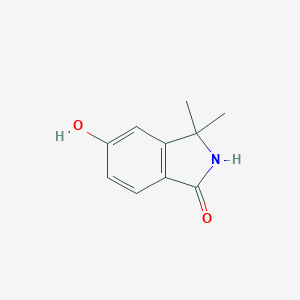
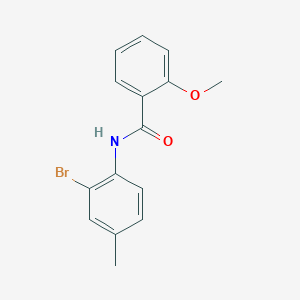
![3,4-dichloro-N-[(4-chlorophenyl)methyl]benzamide](/img/structure/B186099.png)
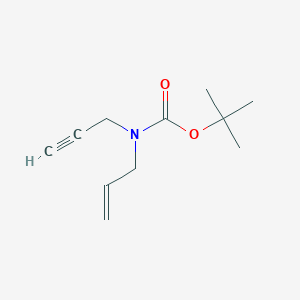
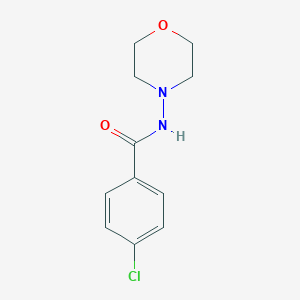



![4,4,8-Trimethyl-5-[(4-methylphenyl)methyl]-2-phenyl-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B186113.png)